4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
Description
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a thiophen-2-yl-pyridin-3-yl moiety
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-22(2)27(24,25)16-9-7-14(8-10-16)19(23)21-13-15-5-3-11-20-18(15)17-6-4-12-26-17/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEHAJBXWRFMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through sulfonation reactions. The thiophen-2-yl-pyridin-3-yl moiety can be attached via coupling reactions, such as Suzuki or Sonogashira coupling, which are facilitated by palladium catalysts under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
- 4-(methylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
- 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide
Uniqueness
This compound is unique due to the presence of both the dimethylsulfamoyl group and the thiophen-2-yl-pyridin-3-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound, highlighting its implications in pharmacology and therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound primarily stems from its ability to interact with various biological targets. It is hypothesized to function through the following mechanisms:
- Enzyme Inhibition : The dimethylsulfamoyl group may inhibit specific enzymes by mimicking substrates or binding to active sites.
- Receptor Modulation : The thiophene and pyridine moieties allow for interaction with receptor sites, potentially modulating their activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated various derivatives against tumor cell lines, revealing that certain analogs showed high inhibition rates against c-Met kinase and other tyrosine kinases, suggesting a promising avenue for cancer treatment .
Tyrosinase Inhibition
Research has demonstrated that related compounds effectively inhibit mushroom tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for treating hyperpigmentation disorders. The mechanism involves competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cell lines, including B16F10 murine melanoma cells. The results indicated that certain concentrations of the compound did not exhibit cytotoxic effects, making it a candidate for further exploration in anti-melanogenic therapies .
Data Summary
| Activity | Effect | Study Reference |
|---|---|---|
| Antitumor | High inhibition against c-Met kinase | |
| Tyrosinase Inhibition | Significant reduction in melanin production | |
| Cytotoxicity | Non-cytotoxic at concentrations ≤20 µM |
Case Studies
- Case Study on Antitumor Effects : A series of analogs derived from this compound were tested in vitro against multiple cancer cell lines. Results indicated that specific modifications enhanced antitumor activity significantly.
- Tyrosinase Inhibition Evaluation : A comparative analysis was performed on several compounds' ability to inhibit tyrosinase. The study concluded that certain derivatives exhibited up to 220 times more potent inhibition than standard controls, indicating a strong potential for treating skin pigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
